1,11-Dodecadiene
Overview
Description
1,11-Dodecadiene is a compound that is part of a broader class of organic molecules known for their extended carbon chains and multiple bonds. While the provided papers do not directly discuss 1,11-Dodecadiene, they do provide insights into related compounds and their structures, which can be informative for understanding the characteristics of 1,11-Dodecadiene.
Synthesis Analysis
The synthesis of 1,11-Dodecadiene-related compounds has been explored, particularly in the context of dimer, trimer, and tetramer forms of 1,11-dodecadiyne . These compounds were synthesized and their solid-state polymerization was studied using infrared spectroscopy. The research found that the dimer has two polymorphs, which differ in their polymerizability when exposed to γ-ray or UV irradiation. This suggests that the synthesis and polymerization of 1,11-Dodecadiene could follow similar pathways, with potential for different polymorphic forms that have distinct physical properties.
Molecular Structure Analysis
Although the papers do not directly address the molecular structure of 1,11-Dodecadiene, they do provide detailed analyses of similar molecules, such as 1-thia-closo-dodecaborane(11) and 1-selena-closo-dodecaborane(11) . These molecules exhibit C(5v) symmetry and have been studied using microwave spectroscopy, electron diffraction, and quantum chemical calculations. The precise substitution structures of the non-hydrogen atoms in these molecules have been determined, which could be analogous to the structural aspects of 1,11-Dodecadiene.
Chemical Reactions Analysis
The papers provided do not offer direct information on the chemical reactions of 1,11-Dodecadiene. However, they do discuss the reactivity of related compounds. For instance, the solid-state polymerization of dimeric forms of 1,11-dodecadiyne and the lack of polymerization of the terminal acetylene group are highlighted . Additionally, the transformation of 1-substituted 12-oxahexacyclo[7.2.1.02,8.03,7.04,11.06,10]dodecanes into pentacyclo[6.3.0.02,6.03,10.05,9]undecane derivatives through the cleavage of ether bonds and subsequent rearrangement is discussed . These reactions could provide a framework for understanding the reactivity of 1,11-Dodecadiene in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,11-Dodecadiene can be inferred from the properties of structurally related compounds. The papers describe the solid-state polymerization properties of dimeric forms of 1,11-dodecadiyne , as well as the molecular structures of borane derivatives . These studies suggest that 1,11-Dodecadiene may exhibit polymorphism and that its physical properties could be influenced by its molecular symmetry and bonding. The chemical properties, such as reactivity towards polymerization and sensitivity to irradiation, are also important aspects that can be derived from the synthesis and polymerization studies of related compounds.
Scientific Research Applications
Enzymatic Synthesis
- Enzymatic Oxidative Tandem Decarboxylation: A study demonstrated the biocatalytic oxidative tandem decarboxylation of C7–C18 dicarboxylic acids to terminal C5–C16 dienes, including 1,11-dodecadiene, using the P450 monooxygenase OleT. This method offers a green route to terminal dienes from renewable dicarboxylic acids (Dennig et al., 2016).
Polymer Synthesis
- Synthesis of Ultrahigh Molecular Weight Polymers: Copolymerizations of 1-dodecene with 1,11-dodecadiene were investigated using a specific catalyst, resulting in ultrahigh molecular weight copolymers with terminal olefinic double bonds (Nomura et al., 2019).
Material Science
- Characterization of Polyamides: A study synthesized odd–even polyamides using 1,11-diaminoundecane with dicarboxylic acids, including a focus on their thermal properties and crystalline transitions (Cui & Yan, 2005).
Chemistry of Boron Compounds
- Structure of 1-Selena-closo-dodecaborane(11): This study determined the molecular structure of 1-selena-closo-dodecaborane(11) through electron diffraction and quantum chemical calculations (Hnyk et al., 2008).
Biological Applications
- Filbertworm Sex Pheromone Synthesis: Research on the synthesis of sex pheromone components for certain caterpillars utilized geometric isomers of dodecadienes, demonstrating the applicability of these compounds in ecological studies (Davis et al., 2004).
Theoretical and Computational Studies
- Novel High-Energy Density Material Design: A theoretical study proposed a high-energy density material incorporating dodecadiene structure, highlighting its potential application in energetic materials (Jin et al., 2014).
Safety And Hazards
1,11-Dodecadiene is a combustible liquid . Precautionary measures include keeping the compound away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling the compound . In case of fire, appropriate extinguishing methods should be used . The compound should be stored in a well-ventilated place .
properties
IUPAC Name |
dodeca-1,11-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLTVKTLDQUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207492 | |
Record name | 1,11-Dodecadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dodecadiene | |
CAS RN |
5876-87-9 | |
Record name | 1,11-Dodecadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,11-Dodecadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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